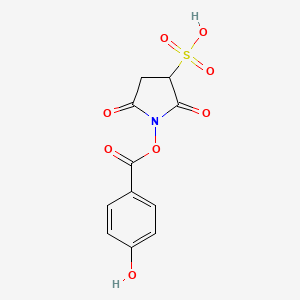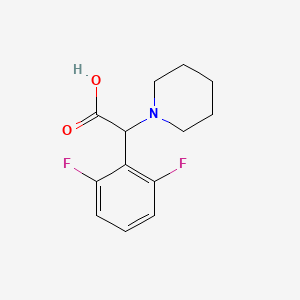
2-Amino-2-(3-methylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-methylthiophen-2-yl)acetamide: , also known by its IUPAC name amino(3-methyl-2-thienyl)acetic acid , is a chemical compound with the molecular formula C7H9NO2S. It has a molecular weight of 171.22 g/mol . This compound features an amino group (NH2) and a thienyl ring, making it an interesting target for research and applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Amino-2-(3-methylthiophen-2-yl)acetamide involves several steps. One common approach is through the reaction of 3-methylthiophene-2-carboxylic acid with ammonia or an amine, followed by acetylation of the amino group. The detailed reaction conditions and mechanisms can vary, but this general route provides a starting point for synthesis.
Industrial Production: While industrial-scale production methods specifically for this compound are not widely documented, it can be synthesized in the laboratory using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: 2-Amino-2-(3-methylthiophen-2-yl)acetamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Acetylation: The amino group can be acetylated to form the acetamide.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Acetylation: Acetic anhydride or acetyl chloride.
Major Products: The major products depend on the specific reaction conditions. For example, acetylation of the amino group yields this compound.
Scientific Research Applications
2-Amino-2-(3-methylthiophen-2-yl)acetamide finds applications in:
Medicinal Chemistry: It could serve as a scaffold for designing potential drugs.
Materials Science: Its thienyl moiety may contribute to novel materials.
Biological Studies: Investigating its interactions with enzymes or receptors.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets, possibly related to its thienyl and amino groups.
Comparison with Similar Compounds
While no direct analogs are widely known, researchers may compare it to other thienyl-containing compounds for structural similarities and unique features.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-amino-2-(3-methylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10) |
InChI Key |
QIENIEYASRFEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)


![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)



![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)



